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Compound of Interest

2-((2-(Dimethylamino)ethyl)
Compound Name:
(methyl)amino)ethanol

Cat. No. B051265

For researchers, scientists, and professionals in drug development, this document provides a
concise yet in-depth overview of the spectroscopic data available for the compound 2-((2-
(Dimethylamino)ethyl)(methyl)amino)ethanol, a versatile bidentate ligand and chemical
intermediate.

This technical guide summarizes the available Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS
No. 2212-32-0). Due to the absence of publicly available, detailed experimental spectra in
peer-reviewed journals, this guide presents predicted spectroscopic data and general
experimental protocols applicable to this class of compounds.

Chemical Structure and Properties

Chemical Formula: C7H1sN20

Molecular Weight: 146.23 g/mol

Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, Jeffcat Z-110, Dabco T

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally-derived NMR data for this compound is not readily available in the

public domain. However, based on the chemical structure, predicted *H and 3C NMR chemical

shifts are presented below. These predictions are generated using established algorithms and

provide expected values for spectral interpretation.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Chemical Shift

Protons Multiplicity
(ppm)

H-a 3.55 Triplet

H-b 2.55 Triplet

H-c 2.45 Triplet

H-d 2.30 Triplet

H-e 2.25 Singlet

H-f 2.20 Singlet

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Atom

Predicted Chemical Shift (ppm)

C-1 59.5
C-2 57.8
C-3 57.2
C-4 48.0
C-5 45.5
C-6 42.0
Infrared (IR) Spectroscopy
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IR spectral data for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been recorded
using Attenuated Total Reflectance (ATR) techniques. While the full dataset is not publicly
accessible, the expected characteristic absorption bands are summarized below based on the
functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Expected Wavenumber

Functional Group Vibration
(cm™)
O-H (Alcohol) Stretching, hydrogen-bonded 3400-3200 (broad)
C-H (Alkane) Stretching 2950-2850
C-N (Amine) Stretching 1250-1020
C-O (Alcohol) Stretching 1260-1050

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific
compound are not available in published literature. However, the following represents standard
methodologies for obtaining NMR and IR spectra for liquid amino alcohol compounds.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a liquid amine sample is as follows:

o Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds) in an NMR tube. The choice of solvent
depends on the solubility of the analyte and the desired chemical shift window.

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and
relaxation delay, are set.

o Data Acquisition: The *H NMR spectrum is typically acquired first, followed by the 3C NMR
spectrum. For enhanced sensitivity, techniques such as DEPT (Distortionless Enhancement
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by Polarization Transfer) can be used for 23C NMR to differentiate between CH, CHz, and
CHs groups.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an
internal standard, typically tetramethylsilane (TMS) at O ppm.

ATR-IR Spectroscopy Protocol

A general procedure for acquiring an ATR-IR spectrum of a liquid sample is as follows:

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a
suitable solvent (e.g., isopropanol) and a background spectrum is collected.

o Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal,
ensuring complete coverage.

o Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the
signal-to-noise ratio. The typical spectral range is 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a known chemical
compound using spectroscopic methods.
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Caption: Workflow for Spectroscopic Characterization.

As this compound is utilized in the synthesis of more complex molecules, such as
phthalocyanines, a logical diagram illustrating its role as a precursor is provided below.
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Caption: Role as a Synthetic Precursor.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-((2-(Dimethylamino)ethyl)
(methyl)amino)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051265#spectroscopic-data-nmr-ir-for-2-2-
dimethylamino-ethyl-methyl-amino-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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